Ethyl[1-(pyridin-4-yl)ethyl]amine
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Overview
Description
Ethyl[1-(pyridin-4-yl)ethyl]amine is a chemical compound with the molecular formula C9H14N2 It is characterized by the presence of an ethyl group attached to a pyridin-4-yl-ethylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[1-(pyridin-4-yl)ethyl]amine typically involves the reaction of pyridine derivatives with ethylamine under controlled conditions. One common method includes the alkylation of 4-pyridylacetonitrile with ethylamine, followed by reduction to yield the desired amine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl[1-(pyridin-4-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of the original compound .
Scientific Research Applications
Ethyl[1-(pyridin-4-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl[1-(pyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
4-Aminopyridine: Shares the pyridine core but differs in functional groups.
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but with additional pyridine rings.
1-(4-Pyridyl)ethylamine: Closely related but lacks the ethyl group.
Uniqueness: Ethyl[1-(pyridin-4-yl)ethyl]amine is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets, making it distinct from its analogs .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
N-ethyl-1-pyridin-4-ylethanamine |
InChI |
InChI=1S/C9H14N2/c1-3-11-8(2)9-4-6-10-7-5-9/h4-8,11H,3H2,1-2H3 |
InChI Key |
UZIMLPJUCSIQJV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1=CC=NC=C1 |
Origin of Product |
United States |
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